molecular formula C23H18N2O6 B11940105 Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate CAS No. 853317-56-3

Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate

Cat. No.: B11940105
CAS No.: 853317-56-3
M. Wt: 418.4 g/mol
InChI Key: GDOOIVAEDCHSJH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of lepidine with phenacyl bromides in acetone at room temperature to form quaternary salts of lepidine. These salts are then treated with electron-deficient ethyl propiolate and dimethyl-but-2-yne-dioate in the presence of anhydrous potassium carbonate and dimethylformamide (DMF) solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield amine derivatives, while oxidation can lead to the formation of carboxylic acids .

Comparison with Similar Compounds

Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities.

Properties

CAS No.

853317-56-3

Molecular Formula

C23H18N2O6

Molecular Weight

418.4 g/mol

IUPAC Name

ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate

InChI

InChI=1S/C23H18N2O6/c1-3-31-23(27)17-13-21(22(26)16-6-4-5-7-20(16)25(28)29)24-18-11-9-15(30-2)12-14(18)8-10-19(17)24/h4-13H,3H2,1-2H3

InChI Key

GDOOIVAEDCHSJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=CC=C4[N+](=O)[O-])C=CC(=C3)OC

Origin of Product

United States

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